An In-depth Technical Guide to Bicyclo[3.2.1]octan-3-amine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Bicyclo[3.2.1]octan-3-amine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Bicyclo[3.2.1]octan-3-amine hydrochloride, a key saturated bicyclic amine for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, provide validated synthetic protocols, and explore its applications as a valuable molecular scaffold.
Introduction: The Structural Significance of Bridged Bicyclic Amines
Bicyclo[3.2.1]octan-3-amine hydrochloride belongs to a class of conformationally restricted carbocycles that have garnered significant interest in medicinal chemistry.[1] Unlike flexible aliphatic chains, the rigid bicyclo[3.2.1]octane framework locks the amino substituent into a well-defined spatial orientation. This structural rigidity is a powerful tool in drug design, as it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.[2] This guide will detail the essential physicochemical and spectroscopic properties of the hydrochloride salt, providing a practical framework for its synthesis and application in research settings.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. This section details the known physical properties and expected spectroscopic profile for Bicyclo[3.2.1]octan-3-amine hydrochloride.
Chemical Structure and Stereoisomerism
The core structure is a bicyclic system consisting of a six-membered ring bridged by a single methylene group, with an amine function at the C3 position. A critical feature of this molecule is the existence of stereoisomers. The amine substituent can be oriented in one of two positions relative to the main six-membered ring:
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exo isomer: The substituent points away from the larger (seven-membered) ring path.
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endo isomer: The substituent points towards the larger (seven-membered) ring path.
The synthetic route described herein, reductive amination of a planar ketone, typically results in a mixture of both exo and endo diastereomers. Their separation, if required, is generally achieved by column chromatography.
Physical Properties
The following table summarizes the key physical and chemical properties for Bicyclo[3.2.1]octan-3-amine hydrochloride.
| Property | Value | Source(s) |
| IUPAC Name | bicyclo[3.2.1]octan-3-amine;hydrochloride | [3] |
| CAS Number | 23263-48-1 | [3][4] |
| Molecular Formula | C₈H₁₆ClN | [3] |
| Molecular Weight | 161.67 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported in common literature¹ | [3] |
| Boiling Point | Not available | [3][4] |
| Solubility | Not reported in common literature² | [3] |
¹Melting point data is frequently unavailable for specialized, non-pharmaceutical grade research chemicals and can vary based on purity and isomeric ratio. ²As a hydrochloride salt, it is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol, with limited solubility in nonpolar organic solvents such as ethers and hexanes.
Spectroscopic Characterization (Predicted)
No definitive, published spectra for Bicyclo[3.2.1]octan-3-amine hydrochloride are available in the public domain. However, based on the known structure and spectral data from analogous compounds, a predicted profile can be constructed for identity and purity confirmation.[1][5]
-
¹H NMR Spectroscopy (500 MHz, D₂O): The spectrum is expected to be complex due to the rigid, non-aromatic structure.
-
δ 3.0 – 3.4 ppm (m, 1H): Multiplet corresponding to the proton on the carbon bearing the ammonium group (C3-H). The chemical shift and multiplicity will differ between exo and endo isomers.
-
δ 2.4 – 2.6 ppm (m, 2H): Signals attributed to the two bridgehead protons (C1-H and C5-H).
-
δ 1.5 – 2.2 ppm (m, 10H): A complex series of overlapping multiplets from the remaining methylene protons of the bicyclic core.
-
-
¹³C NMR Spectroscopy (125 MHz, D₂O):
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δ 50 – 55 ppm: Signal for the carbon attached to the ammonium group (C3).
-
δ 30 – 45 ppm: A cluster of signals for the remaining seven carbon atoms of the bicyclic framework. The precise shifts will depend on the stereochemistry.
-
-
Infrared (IR) Spectroscopy (ATR):
-
2800-3000 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretches of a primary ammonium salt (R-NH₃⁺).
-
2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic backbone.
-
~1580-1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations.
-
-
Mass Spectrometry (MS-ESI+):
-
m/z = 126.13 [M+H]⁺: The expected mass for the protonated free base, C₈H₁₆N⁺. Fragmentation would likely involve the loss of ammonia (NH₃).
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Synthesis and Purification Workflow
The synthesis of Bicyclo[3.2.1]octan-3-amine hydrochloride is a robust, two-stage process starting from readily available precursors. The workflow involves the creation of the core ketone followed by a reductive amination.
Stage 1: Synthesis of Bicyclo[3.2.1]octan-3-one
The preparation of the key ketone intermediate is well-established and follows a reliable procedure published in Organic Syntheses.[6] This multi-step sequence involves the formation of a dichlorocarbene adduct from norbornene, followed by reduction and acid-catalyzed rearrangement.
Protocol: The synthesis of Bicyclo[3.2.1]octan-3-one is performed exactly as described by Jefford, C. W., et al. in Organic Syntheses, Coll. Vol. 6, p.135 (1988); Vol. 51, p.60 (1971).[6] The procedure involves three steps:
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exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Reaction of norbornene with ethyl trichloroacetate and sodium methoxide.
-
3-Chlorobicyclo[3.2.1]oct-2-ene: Reduction of the dichloro intermediate with lithium aluminum hydride (LiAlH₄).
-
Bicyclo[3.2.1]octan-3-one: Hydrolysis and rearrangement of the chloro-octene with concentrated sulfuric acid, followed by sublimation to yield the pure ketone (m.p. 137°C).
Stage 2: Reductive Amination and Salt Formation
This stage converts the ketone to the target primary amine hydrochloride. The protocol described here is a representative method based on well-established reductive amination chemistry using sodium cyanoborohydride.[7][8]
Self-Validation and Causality: This protocol is designed to be self-validating. The choice of sodium cyanoborohydride (NaBH₃CN) is critical; it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate in situ but does not readily reduce the starting ketone under these conditions.[8] The use of ammonium chloride provides the ammonia source, and a slight excess of acetic acid ensures the formation of the reactive iminium species, driving the reaction forward.
Experimental Protocol:
-
Reaction Setup: To a solution of Bicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous methanol (approx. 0.2 M), add ammonium chloride (NH₄Cl, 5.0 eq) and glacial acetic acid (3.0 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes to facilitate imine/iminium formation.
-
Reduction: In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Expert Insight: A slight effervescence may be observed. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or GC-MS by observing the disappearance of the starting ketone.
-
-
Workup and Extraction: Carefully quench the reaction by the slow addition of 1 M aqueous HCl to decompose excess reducing agent (Caution: HCN gas may evolve; perform in a well-ventilated fume hood). Basify the aqueous solution to pH > 12 with 3 M aqueous NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Isolation of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is the Bicyclo[3.2.1]octan-3-amine free base, likely as a mixture of exo and endo isomers.
-
Purification Note: If isomeric separation is required, flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) is recommended.
-
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
-
Final Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, Bicyclo[3.2.1]octan-3-amine hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The rigid Bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, primarily used to design potent and selective ligands for central nervous system (CNS) targets.
-
Scaffold for CNS Agents: The 8-azabicyclo[3.2.1]octane core, a close analogue, is the central feature of neuroactive compounds like cocaine and atropine.[1] The carbocyclic version serves as a non-basic bioisostere, enabling exploration of similar pharmacophores while altering properties like pKa and receptor interactions. Derivatives have been investigated as potent inhibitors of dopamine and serotonin transporters, relevant in the treatment of depression, ADHD, and substance abuse disorders.[9]
-
Conformational Probe: The defined exo and endo stereoisomers allow for precise structure-activity relationship (SAR) studies. By synthesizing and testing both isomers, researchers can determine the optimal three-dimensional arrangement required for high-affinity binding to a specific protein pocket.[2][10]
-
Bioisosteric Replacement: The bicyclic core can be used as a rigid replacement for more flexible motifs like substituted cyclohexanes or piperidines, often leading to improved pharmacological profiles.[2]
Safety, Handling, and Storage
Bicyclo[3.2.1]octan-3-amine hydrochloride is classified as a research chemical and requires careful handling.
-
Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
Bicyclo[3.2.1]octan-3-amine hydrochloride is a structurally important building block whose rigid framework offers distinct advantages in the rational design of bioactive molecules. While detailed public data on its physical properties is sparse, its synthesis is achievable through well-understood chemical transformations. By providing a reliable synthetic workflow and a clear overview of its properties and applications, this guide serves as a valuable resource for scientists aiming to leverage the unique conformational constraints of this scaffold in their research and development programs.
References
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- Cooper, M. J., et al. (1972). Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivatives. Journal of the Chemical Society, Perkin Transactions 2, 605-611. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720000605]
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- Pala, K., et al. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -8-aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. Der Pharma Chemica, 8(5), 22-30. [URL: https://www.derpharmachemica.
- Aksenov, A. V., et al. (2014). A new approach to the synthesis of functionalized bicyclo[3.2.1]octanes. Chemistry of Heterocyclic Compounds, 50, 1065-1067. [URL: https://www.researchgate.net/publication/273461280_A_new_approach_to_the_synthesis_of_functionalized_bicyclo321octanes]
- Promontorio, R. (2017). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy. [URL: https://discovery.ucl.ac.uk/id/eprint/1569477/1/Promontorio_1569477_thesis_final.pdf]
- Chemical Steps. (n.d.). Reductive Amination. [URL: https://www.chemistrysteps.
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